BenchChemオンラインストアへようこそ!

3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Lipophilicity logP Drug-likeness

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 2177266-22-5) is a gem‑difluoro‑substituted spirocyclic heterocycle belonging to the 1‑oxa‑8‑azaspiro[4.5]decane class. It features a tetrahydrofuran ring (1‑oxa) fused to a piperidine ring (8‑aza) via a shared spiro carbon, with two fluorine atoms at the C3 position of the oxa‑ring.

Molecular Formula C8H14ClF2NO
Molecular Weight 213.7
CAS No. 2177266-22-5
Cat. No. B6161292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride
CAS2177266-22-5
Molecular FormulaC8H14ClF2NO
Molecular Weight213.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 2177266-22-5): Spirocyclic Building Block with Differentiated Physicochemical Profile


3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 2177266-22-5) is a gem‑difluoro‑substituted spirocyclic heterocycle belonging to the 1‑oxa‑8‑azaspiro[4.5]decane class. It features a tetrahydrofuran ring (1‑oxa) fused to a piperidine ring (8‑aza) via a shared spiro carbon, with two fluorine atoms at the C3 position of the oxa‑ring . The hydrochloride salt form (MW 213.65 g/mol) enhances aqueous solubility relative to the neutral free base . This compound serves as a versatile scaffold for medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH) [1] and sigma‑1 receptors [2], where the 3,3‑difluoro motif introduces quantifiable alterations in lipophilicity, density, and metabolic stability compared with the non‑fluorinated parent scaffold and other spirocyclic alternatives.

Why Generic Substitution of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride Is Not Straightforward


Direct replacement of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride with the non‑fluorinated 1‑oxa‑8‑azaspiro[4.5]decane scaffold or with alternative spirocyclic cores (e.g., 7‑azaspiro[3.5]nonane) will alter key physicochemical and pharmacological properties in predictable but quantitatively meaningful ways. The gem‑difluoro group at C3 reduces the calculated logP by approximately 0.06 units (from 0.55 to 0.49) , increases density by roughly 20% (from 1.0 to 1.2 g/cm³) , and is expected—based on well‑established principles of fluorine medicinal chemistry—to confer enhanced metabolic stability relative to the non‑fluorinated analog [1]. Furthermore, the 1‑oxa‑8‑azaspiro[4.5]decane core has demonstrated FAAH inhibitory potency with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹ [2] and sigma‑1 receptor binding affinity in the low nanomolar range (Ki = 0.61–12.0 nM) [3]; these activities are scaffold‑dependent and cannot be assumed for other spirocyclic cores. The quantitative evidence below details the specific differentiation dimensions that impact scientific selection.

Quantitative Differentiation Evidence: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride vs. Closest Analogs


Reduced Lipophilicity (logP) Relative to Non‑Fluorinated Parent Scaffold

The calculated logP of the target compound is 0.49, compared with 0.55 for the non‑fluorinated 1‑oxa‑8‑azaspiro[4.5]decane scaffold. The gem‑difluoro substitution lowers logP by approximately 0.06 units . This reduction is consistent with the electron‑withdrawing effect of fluorine, which polarizes the molecule and decreases its partition into octanol. For medicinal chemistry programs, a logP shift of this magnitude can influence aqueous solubility, membrane permeability, and off‑target binding, making the difluoro variant preferable for CNS drug discovery where lower logP correlates with reduced promiscuity [1].

Lipophilicity logP Drug-likeness

Increased Molecular Density vs. Non‑Fluorinated Analog

The predicted density of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane is 1.2±0.1 g/cm³, whereas the non‑fluorinated 1‑oxa‑8‑azaspiro[4.5]decane scaffold has a density of 1.0±0.1 g/cm³ . This ~20% increase in density is attributable to the higher atomic mass of fluorine (19.0 g/mol) replacing hydrogen (1.0 g/mol) and the increased polarizability of the C–F bonds. Higher density can affect crystal packing, melting point, and formulation behavior in solid dosage forms, and serves as a distinguishing quality control parameter for procurement [1].

Density Molecular packing Formulation

Scaffold‑Validated FAAH Inhibitory Potency Exceeding 1500 M⁻¹s⁻¹

The 1‑oxa‑8‑azaspiro[4.5]decane core was identified as one of two superior spirocyclic scaffolds for FAAH inhibition, with lead compounds achieving k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹ [1]. While this potency was demonstrated for carboxamide‑derivatized analogs rather than the free 3,3‑difluoro scaffold itself, the core geometry and the electron‑withdrawing difluoro substitution are expected to modulate the reactivity of the piperidine nitrogen for urea/carboxamide installation. In contrast, other spirocyclic cores (e.g., 7‑azaspiro[3.5]nonane, 2,7‑diazaspiro[4.5]decane) showed lower FAAH potency in the same study, underscoring that the 1‑oxa‑8‑azaspiro[4.5]decane framework is non‑fungible for this target [2].

FAAH inhibition k(inact)/K(i) Pain

Sigma‑1 Receptor Binding Affinity in the Low Nanomolar Range

A series of 1‑oxa‑8‑azaspiro[4.5]decane derivatives exhibited sigma‑1 receptor binding affinity with Ki values ranging from 0.61 to 12.0 nM, with selectivity over sigma‑2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. Although the specific 3,3‑difluoro substitution was not directly evaluated in this study, the scaffold's intrinsic affinity and the known property‑modulating effects of fluorine (enhanced metabolic stability, reduced logP) [2] position the 3,3‑difluoro variant as a strategic building block for developing next‑generation sigma‑1 PET radioligands with potentially improved brain pharmacokinetics. This binding affinity is quantitatively superior to many non‑spirocyclic sigma‑1 ligands and reinforces the value of the 1‑oxa‑8‑azaspiro[4.5]decane core for CNS imaging applications.

Sigma-1 receptor Radioligand PET imaging

Metabolic Stability Enhancement Inferred from Gem‑Difluoro Motif

The introduction of a gem‑difluoro group at a metabolically labile position is a well‑established strategy to block oxidative metabolism by cytochrome P450 enzymes. Studies have demonstrated that gem‑difluoro substitution can significantly increase metabolic half‑life compared with non‑fluorinated analogs, attributed to the strong C–F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H) and the inductive effect that deactivates adjacent positions toward oxidation [1]. While direct metabolic stability data for 3,3‑difluoro-1‑oxa‑8‑azaspiro[4.5]decane hydrochloride vs. the non‑fluorinated scaffold are not currently available in the public domain, the extensive precedent from fluorinated spirocyclic drug candidates (e.g., JAK1 inhibitor TUL01101) [2] supports the expectation that the C3 gem‑difluoro group will confer a measurable improvement in in vitro microsomal stability relative to the non‑fluorinated 1‑oxa‑8‑azaspiro[4.5]decane scaffold.

Metabolic stability Fluorine effect CYP450

Distinctive Gem‑Difluoro Pattern for Synthetic Elaboration vs. Mono‑Fluoro or Non‑Fluorinated Analogs

The presence of two fluorine atoms at the C3 position of the tetrahydrofuran ring creates a unique electronic environment that distinguishes this building block from mono‑fluorinated or non‑fluorinated analogs. The gem‑difluoro group exhibits a characteristic 19F NMR coupling constant (JFF ≈ 240–260 Hz) and alters the reactivity of the adjacent positions for further functionalization. This is evidenced by the presence of 14 patent families referencing this specific structure in WIPO PATENTSCOPE [1], indicating that the 3,3‑difluoro substitution pattern is a distinct point of novelty in intellectual property claims. In contrast, the non‑fluorinated 1‑oxa‑8‑azaspiro[4.5]decane scaffold and mono‑fluorinated variants are covered by separate patent families, suggesting that the difluoro motif enables different downstream derivatization pathways and potentially distinct biological profiles.

Synthetic handle Fluorine chemistry Building block uniqueness

Optimal Application Scenarios for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride Based on Quantitative Differentiation Evidence


FAAH Inhibitor Lead Optimization Requiring Pre‑Validated Spirocyclic Core

Medicinal chemistry teams developing covalent or non‑covalent FAAH inhibitors should select the 3,3‑difluoro‑1‑oxa‑8‑azaspiro[4.5]decane hydrochloride scaffold because the core has demonstrated k(inact)/K(i) > 1500 M⁻¹s⁻¹, outperforming alternative spirocyclic cores in head‑to‑head screening [1]. The hydrochloride salt provides convenient aqueous solubility for amine acylation or urea formation at the piperidine nitrogen. The gem‑difluoro group at C3 can additionally modulate the electronic properties of the adjacent ether oxygen, potentially influencing inhibitor binding kinetics. This scenario applies to pain, inflammation, and CNS disorder programs where FAAH is a validated target.

Sigma‑1 Receptor PET Tracer Development with Improved Brain Pharmacokinetics

For positron emission tomography (PET) tracer programs targeting sigma‑1 receptors, the 3,3‑difluoro‑1‑oxa‑8‑azaspiro[4.5]decane scaffold offers a validated entry point: derivatives have achieved Ki(σ1) as low as 0.61 nM with up to 44‑fold selectivity over σ2 receptors [1]. The lower logP (0.49 vs. 0.55 for non‑fluorinated analog) [2] is expected to reduce non‑specific binding in brain tissue, while the gem‑difluoro motif may enhance metabolic stability, prolonging the tracer's in vivo half‑life. The hydrochloride salt also facilitates radiolabeling precursor preparation via nucleophilic substitution strategies, as demonstrated with [18F]8 in Tian et al., 2020.

Fluorine‑Enabled Fragment‑Based Drug Discovery (FBDD) Library Design

Fragment libraries enriched with fluorinated spirocyclic scaffolds are increasingly valued for their three‑dimensional character and favorable physicochemical profiles. The 3,3‑difluoro‑1‑oxa‑8‑azaspiro[4.5]decane hydrochloride offers a rigid, sp³‑rich framework with a measured logP of 0.49 [1] and density of 1.2 g/cm³ [2], placing it within favorable property space for fragment elaboration. The gem‑difluoro group provides a distinct 19F NMR handle for fragment‑based screening by protein‑observed 19F NMR, enabling direct detection of binding events without the need for reporter ligands [3].

Structure‑Activity Relationship (SAR) Studies on Metabolic Stability of Spirocyclic Series

For SAR campaigns aimed at improving the metabolic stability of spirocyclic lead series, the 3,3‑difluoro‑1‑oxa‑8‑azaspiro[4.5]decane hydrochloride serves as a direct comparator to the non‑fluorinated scaffold. By procuring both compounds and running parallel microsomal stability assays, teams can quantify the metabolic stabilization effect of the C3 gem‑difluoro group within their specific chemotype [1]. This head‑to‑head comparison is essential for establishing structure‑metabolism relationships and for making data‑driven decisions about fluorine incorporation in lead optimization [2].

Quote Request

Request a Quote for 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.